molecular formula C21H23N5O3S B607452 Filgotinib CAS No. 1206161-97-8

Filgotinib

货号 B607452
CAS 编号: 1206161-97-8
分子量: 425.5
InChI 键: RIJLVEAXPNLDTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Filgotinib, also known as Jyseleca, is an oral Janus kinase (JAK) 1 selective inhibitor used to treat cases of rheumatoid arthritis that are unresponsive to conventional treatments . It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness .


Synthesis Analysis

Filgotinib is prepared using 2-amino-pyridine as raw material by condensation, cyclisation, coupling, and other reactions . A study used Filgotinib as the lead compound to synthesize novel triazolopyridine derivatives .


Molecular Structure Analysis

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . Four solid forms of filgotinib hydrochloride were introduced in a study, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate). Single-crystal structures of the three pseudopolymorphs were elucidated by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Filgotinib is mainly eliminated in the urine as the metabolite . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .


Physical And Chemical Properties Analysis

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

科学研究应用

Ulcerative Colitis

Specific Scientific Field

The application of Filgotinib in the field of Gastroenterology, specifically for the treatment of Ulcerative Colitis .

Summary of the Application

Filgotinib is a small molecule with preferential inhibition of Janus kinase type 1 (JAK1), approved for the treatment of ulcerative colitis . It modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .

Methods of Application or Experimental Procedures

In a real-world cohort study, patients with active ulcerative colitis received Filgotinib. Baseline demographic, phenotype, and follow-up data were collected via review of electronic medical records .

Results or Outcomes

Clinical remission was achieved in 71.9% of patients at Week 12 and 76.4% of patients at Week 24. Biochemical remission was achieved in 87.3% at Week 12 and 88.9% at Week 24. At the end of follow-up, 82.4% of patients remained on Filgotinib .

Rheumatoid Arthritis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Rheumatoid Arthritis .

Summary of the Application

Filgotinib, an oral, preferential Janus kinase (JAK)-1 inhibitor, is approved for the treatment of rheumatoid arthritis .

Methods of Application or Experimental Procedures

Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

Results or Outcomes

Systemic exposures of Filgotinib and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range. Filgotinib has a low drug–drug interaction potential, without clinically significant interactions with commonly coadministered medications in patients with inflammatory diseases .

Crohn’s Disease

Specific Scientific Field

The application of Filgotinib in the field of Gastroenterology, specifically for the treatment of Crohn’s Disease .

Summary of the Application

Filgotinib, a JAK1 preferential inhibitor, has been evaluated for the treatment of moderate to severe Crohn’s disease (CD) in the DIVERSITY trial .

Methods of Application or Experimental Procedures

In the DIVERSITY trial, patients with moderate to severe CD, both biologic-naïve and biologic-experienced, were given Filgotinib .

Results or Outcomes

The induction cohorts of the study failed to meet the co-primary endpoints of clinical remission and endoscopic response for Filgotinib. However, in the maintenance phase of the study, a statistically significant higher proportion of patients receiving Filgotinib 200mg once daily achieved the co-primary endpoints of clinical remission and endoscopic response compared to placebo at Week 58 .

Psoriatic Arthritis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Psoriatic Arthritis .

Summary of the Application

Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, has been studied for the treatment of active psoriatic arthritis .

Methods of Application or Experimental Procedures

In the EQUATOR trial, patients with active moderate-to-severe psoriatic arthritis who had an insufficient response or intolerance to at least one conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) were given Filgotinib .

Results or Outcomes

80% of patients in the Filgotinib group achieved 20% improvement in American College of Rheumatology response criteria (ACR20) at week 16, compared to 33% in the placebo group .

Ankylosing Spondylitis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Ankylosing Spondylitis .

Summary of the Application

Filgotinib, an oral selective Janus kinase 1 (JAK1) inhibitor, has been investigated for the treatment of patients with active Ankylosing Spondylitis .

Methods of Application or Experimental Procedures

In the TORTUGA trial, adult patients with active Ankylosing Spondylitis and an inadequate response or intolerance to two or more NSAIDs were given Filgotinib .

Results or Outcomes

Filgotinib was found to be safe, well tolerated, and efficacious, with superior results compared with placebo .

Non-radiographic Axial Spondyloarthritis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Non-radiographic Axial Spondyloarthritis .

Summary of the Application

Filgotinib, a Janus kinase 1 (JAK1) inhibitor, has been studied for the treatment of Non-radiographic Axial Spondyloarthritis .

Methods of Application or Experimental Procedures

Clinical trials have been conducted to evaluate the efficacy and safety of Filgotinib in subjects with active Non-radiographic Axial Spondyloarthritis .

Results or Outcomes

The results of these studies are not yet available .

Small Molecule Inhibitors

Specific Scientific Field

The application of Filgotinib in the field of Pharmacology, specifically as a small molecule inhibitor .

Summary of the Application

Filgotinib is a small molecule that selectively inhibits Janus kinase (JAK) type 1 . It is already approved for the treatment of rheumatoid arthritis and is being evaluated for the management of patients with moderate to severe ulcerative colitis .

Results or Outcomes

Inflammatory Bowel Disease

Specific Scientific Field

The application of Filgotinib in the field of Gastroenterology, specifically for the treatment of Inflammatory Bowel Disease .

Summary of the Application

Filgotinib is recommended as a treatment option for adults with moderately or severely active ulcerative colitis when other inflammatory bowel disease (IBD) treatments have been tried but prove unsuccessful .

Results or Outcomes

JAK-STAT Signaling Pathway

Specific Scientific Field

The application of Filgotinib in the field of Immunology, specifically for the inhibition of the JAK-STAT signaling pathway .

Summary of the Application

By inhibition of the JAK-STAT pathway, Filgotinib is effective in suppressing disease activity and preventing the progression of joint destruction .

Methods of Application or Experimental Procedures

Filgotinib is a selective JAK1 inhibitor pending approval for use in rheumatoid arthritis. It is used in clinical trials to evaluate its efficacy in suppressing disease activity .

Results or Outcomes

Immune System Diseases

Specific Scientific Field

The application of Filgotinib in the field of Immunology, specifically for the treatment of Immune System Diseases .

Summary of the Application

Filgotinib is an oral, preferential Janus kinase (JAK)-1 inhibitor. Preferential inhibition of JAK1 modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway, which differ from those inhibited by JAK2 or JAK3 .

安全和危害

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib were similar, with a lower incidence of infections .

属性

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152935
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Filgotinib

CAS RN

1206161-97-8
Record name Filgotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filgotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FILGOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JA Singh - Jama, 2019 - jamanetwork.com
… 31.1% and for filgotinib, 100 mg, vs placebo were 57.5% vs 31.1%). Filgotinib was more effective … occurred among patients who received filgotinib.Serious adverse events and infections …
Number of citations: 10 jamanetwork.com
BG Feagan, S Danese, EV Loftus, S Vermeire… - The Lancet, 2021 - thelancet.com
… assigned to receive filgotinib 100 mg (n=277), filgotinib 200 mg (… assigned to receive filgotinib 100 mg (n=285), filgotinib 200 mg (n… 270 patients who had received filgotinib 100 mg in the …
Number of citations: 213 www.thelancet.com
F Namour, K Anderson, C Nelson, C Tasset - Clinical Pharmacokinetics, 2022 - Springer
… (4.9–10.7 h for filgotinib and 19.6–27.3 h for the primary metabolite), steady state in plasma is reached by day 2 for filgotinib and day 4 for its metabolite. Filgotinib is mainly eliminated in …
Number of citations: 12 link.springer.com
JM Tarrant, R Galien, W Li, L Goyal, Y Pan… - Rheumatology and …, 2020 - Springer
Introduction The Janus kinase (JAK) inhibitor therapeutic class has shown significant clinical benefit in the treatment of rheumatoid arthritis (RA). We sought to gain insight into the mode …
Number of citations: 32 link.springer.com
B Combe, A Kivitz, Y Tanaka… - Annals of the …, 2021 - ard.bmj.com
… oral filgotinib in patients with RA randomised 3:3:2:3 to filgotinib 200 mg (FIL200) or filgotinib 100 … Filgotinib was superior to placebo in key secondary endpoints assessing RA signs and …
Number of citations: 139 ard.bmj.com
A Kavanaugh, J Kremer, L Ponce, R Cseuz… - Annals of the …, 2017 - ard.bmj.com
… similar in the placebo and filgotinib groups (∼40%). Eight patients on filgotinib and one on placebo had a serious TEAE, and four patients, all of whom received filgotinib, experienced a …
Number of citations: 228 ard.bmj.com
S Dhillon, SJ Keam - Drugs, 2020 - Springer
… 2020, filgotinib received its first approvals in the EU and Japan. In the EU, filgotinib is indicated … This article summarizes the milestones in the development of filgotinib leading to this first …
Number of citations: 45 link.springer.com
PC Taylor, M Abdul Azeez… - Expert Opinion on …, 2017 - Taylor & Francis
… for efficacy and safety of filgotinib, an investigational selective … Expert opinion: The selectivity of filgotinib for JAK1 may have … Filgotinib clinical trial data to date has been encouraging …
Number of citations: 43 www.tandfonline.com
MC Genovese, K Kalunian, JE Gottenberg… - Jama, 2019 - jamanetwork.com
… 1 retinal vein occlusion were reported with filgotinib; there were no opportunistic infections, … response or intolerance to 1 or more bDMARDs, filgotinib, 100 mg daily or 200 mg daily, …
Number of citations: 243 jamanetwork.com
F Namour, PM Diderichsen, E Cox, B Vayssière… - Clinical …, 2015 - Springer
… Filgotinib (GLPG0634) is a selective inhibitor of Janus kinase 1 (JAK1) currently in … Here, we describe the pharmacokinetics of filgotinib and its active metabolite in healthy volunteers …
Number of citations: 152 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。